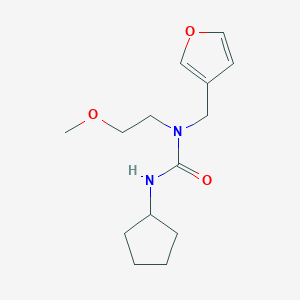
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as protein arginine methyltransferase (PRMT) inhibitors. PRMTs are enzymes that play a critical role in the regulation of gene expression, and their dysregulation has been implicated in the development of various types of cancer.
Mécanisme D'action
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea exerts its anti-cancer effects by inhibiting the activity of PRMTs, which are enzymes that play a critical role in the regulation of gene expression. Specifically, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea inhibits the type I PRMTs, which are responsible for the majority of histone methylation in cells. By inhibiting histone methylation, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea leads to changes in gene expression that can result in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to have other biochemical and physiological effects. For example, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to inhibit the replication of the hepatitis B virus in vitro. Additionally, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to increase the expression of genes involved in the regulation of metabolism and energy balance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea as a research tool is its specificity for PRMTs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. Additionally, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to be effective in a variety of cancer types, which makes it a useful tool for studying the role of PRMTs in cancer biology. However, one limitation of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is its relatively low potency, which can make it difficult to achieve complete inhibition of PRMT activity in some experimental systems.
Orientations Futures
There are several potential future directions for research on 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea and PRMT inhibitors more broadly. One area of interest is the development of more potent and selective PRMT inhibitors, which could lead to improved anti-cancer therapies. Additionally, there is interest in studying the role of PRMTs in other disease states, such as viral infections and metabolic disorders. Finally, there is interest in developing methods for the clinical translation of PRMT inhibitors, which could lead to new treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea involves several steps, starting from commercially available starting materials. The key step in the synthesis is the coupling of furan-3-ylmethylamine with 2-methoxyethyl isocyanate to form the corresponding urea derivative. This is followed by cyclization of the resulting compound with cyclopentylmagnesium bromide to yield 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea.
Applications De Recherche Scientifique
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been extensively studied in preclinical models of cancer, and has shown promising results in a variety of cancer types, including breast cancer, prostate cancer, and leukemia. In vitro studies have demonstrated that 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea inhibits the activity of PRMTs, leading to a decrease in the methylation of histone proteins and subsequent changes in gene expression.
Propriétés
IUPAC Name |
3-cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-18-9-7-16(10-12-6-8-19-11-12)14(17)15-13-4-2-3-5-13/h6,8,11,13H,2-5,7,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSAYOUGGNEJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

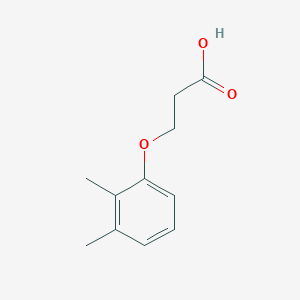
![Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2427078.png)
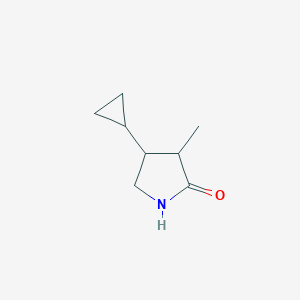
![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2427081.png)
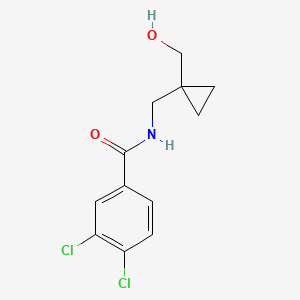
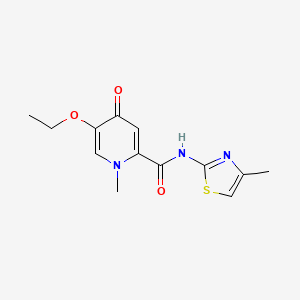
![6-Cyclopropyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2427089.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2427090.png)
![2-amino-N-isobutyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2427091.png)
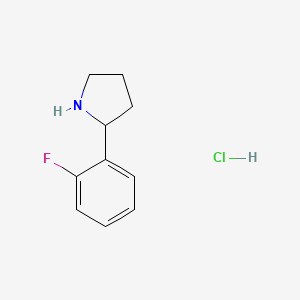
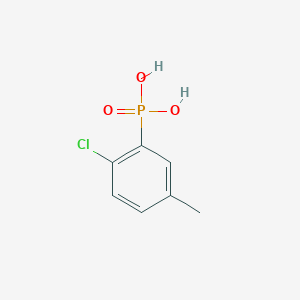
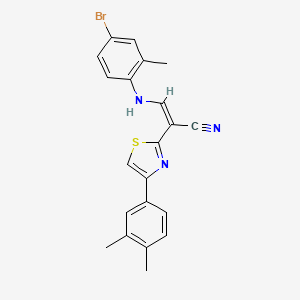
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-benzyl-N-ethylacetamide](/img/structure/B2427097.png)
